7-O-Acetylbonducellpin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-O-Acetylbonducellpin C is a natural diterpenoid compound found in several plants . It’s a chemical compound with diverse applications in scientific research. This compound exhibits intriguing properties that can be explored in fields such as drug discovery, materials science, and environmental studies.

Molecular Structure Analysis

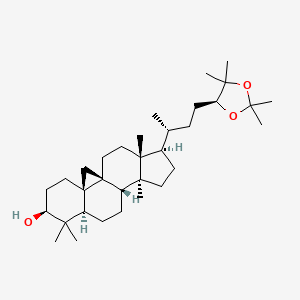

The molecular formula of 7-O-Acetylbonducellpin C is C25H34O8 . Its molecular weight is 462.53 . The IUPAC name is methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho [2,1-f] 1benzofuran-7-carboxylate .Physical And Chemical Properties Analysis

7-O-Acetylbonducellpin C appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a density of 1.3±0.1 g/cm3 .Scientific Research Applications

Anti-Inflammatory Research

7-O-Acetylbonducellpin C is a lactone that is related to forskolin . It has been used as an analog of forskolin in studies on its anti-inflammatory properties . This suggests that it could potentially be used in the development of new anti-inflammatory drugs.

Structural Studies

The structural formula of 7-O-Acetylbonducellpin C consists of a seven carbon chain with one acetyl group substituent and one bonducelpin ring . This unique structure could make it a subject of interest in structural biology and chemistry research.

Pharmacological Research

Given its structural similarity to forskolin, a compound known for its wide range of pharmacological effects, 7-O-Acetylbonducellpin C could potentially be used in pharmacological research .

Natural Product Research

7-O-Acetylbonducellpin C is a natural product, which means it could be used in research focused on the discovery and development of drugs from natural sources .

Biochemical Research

The presence of various substituent groups at the end of the molecule, which can be either a field, furan, or alkane , could make 7-O-Acetylbonducellpin C a subject of interest in biochemical research.

Chemical Synthesis Research

The complex structure of 7-O-Acetylbonducellpin C, including its acetyl group and bonducelpin ring, could make it a target for synthetic chemists looking to develop new synthetic methods .

Mechanism of Action

properties

IUPAC Name |

methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O8/c1-13(26)32-18-12-25(29)23(3,4)9-7-19(33-14(2)27)24(25,5)16-11-17-15(8-10-31-17)20(21(16)18)22(28)30-6/h8,10,16,18-21,29H,7,9,11-12H2,1-6H3/t16-,18-,19-,20+,21-,24-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWBNOKRESJKKB-QKLQQXTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)OC(=O)C)C(=O)OC)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-Acetylbonducellpin C | |

Q & A

Q1: What is the primary biological activity reported for 7-Acetoxybonducellpin C?

A1: 7-Acetoxybonducellpin C, along with other cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, has demonstrated significant in vitro antimalarial activity against the growth of Plasmodium falciparum [, , , ].

Q2: Has 7-Acetoxybonducellpin C been isolated from any plant sources other than Caesalpinia crista?

A2: While 7-Acetoxybonducellpin C has been identified in various studies on Caesalpinia crista [, , ], one study also reported its isolation from the seeds of Caesalpinia minax Hance for the first time [].

Q3: What are the structural features of 7-Acetoxybonducellpin C?

A3: Unfortunately, the provided research abstracts do not detail the specific molecular formula, weight, or spectroscopic data for 7-Acetoxybonducellpin C. Further investigation into the full text of these research articles or related literature is needed to obtain this structural information.

Q4: Have any structure-activity relationship (SAR) studies been conducted on 7-Acetoxybonducellpin C or related compounds?

A4: While the provided abstracts don't explicitly mention SAR studies focused on 7-Acetoxybonducellpin C, they highlight the isolation and antimalarial activity of various related cassane- and norcassane-type diterpenes [, , ]. This suggests ongoing research exploring the structural diversity and potential links between structure and antimalarial potency within this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]](/img/structure/B1150570.png)

![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)